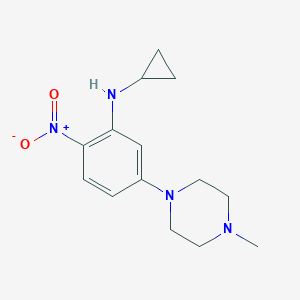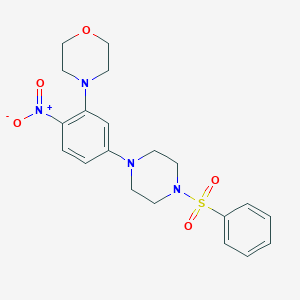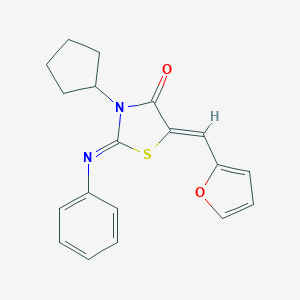![molecular formula C28H25N3O5S B327120 ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B327120.png)
ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2,7-dimethoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a naphthalene ring, a pyridine ring, and a thiazolopyrimidine core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved by reacting appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the thiazolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Addition of the pyridine ring: The pyridine moiety can be introduced through condensation reactions with aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 5-(2,7-dimethoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
Ethyl 5-(2,7-dimethoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors on the cell surface or within the cell, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Ethyl 5-(2,7-dimethoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar core structure but different substituents, leading to variations in biological activity and chemical reactivity.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This derivative features a piperazine ring, which may confer different pharmacological properties.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: This compound has a pyrido[2,3-d]pyrimidine core and exhibits distinct biological activities compared to the thiazolopyrimidine derivatives.
The uniqueness of ETHYL (2Z)-5-(2,7-DIMETHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C28H25N3O5S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,7-dimethoxynaphthalen-1-yl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H25N3O5S/c1-5-36-27(33)23-16(2)30-28-31(26(32)22(37-28)13-17-7-6-12-29-15-17)25(23)24-20-14-19(34-3)10-8-18(20)9-11-21(24)35-4/h6-15,25H,5H2,1-4H3/b22-13- |
InChI Key |
HEFGBKPDJXJDOP-XKZIYDEJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=C3C=C(C=C4)OC)OC)C(=O)C(=CC5=CN=CC=C5)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=C3C=C(C=C4)OC)OC)C(=O)/C(=C/C5=CN=CC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=C3C=C(C=C4)OC)OC)C(=O)C(=CC5=CN=CC=C5)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-6-methoxyphenyl acetate](/img/structure/B327038.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327040.png)
![(2Z,5Z)-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B327042.png)
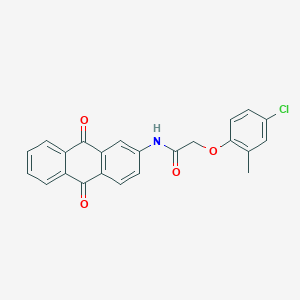

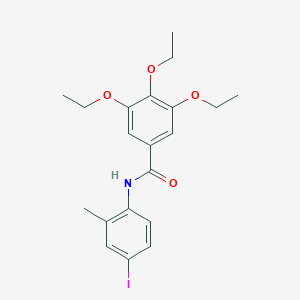
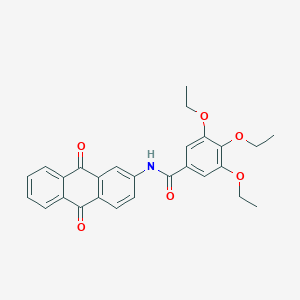
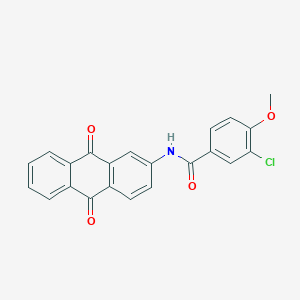
![2-(2,4-Dichlorophenoxy)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B327051.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B327056.png)
![4-Chloro-1-{[4-(3-morpholin-4-yl-4-nitrophenyl)piperazinyl]sulfonyl}benzene](/img/structure/B327057.png)
